Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate
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Overview
Description
Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate: is a synthetic organic compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . This compound is characterized by its spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. It is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate typically involves the reaction of tert-butyl chloroformate with a suitable diamine precursor under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired spirocyclic product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Chemistry: Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is used to study the interactions of spirocyclic structures with biological targets, such as enzymes and receptors .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and polymers with specific properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present .
Comparison with Similar Compounds
- Tert-butyl 2-(4-methoxybenzyl)-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 1,5-dioxa-8-azaspiro[2.6]nonane-8-carboxylate
- Tert-butyl 4-ethyl-3-methyl-1-piperazinecarboxylate
Comparison: Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Compared to similar compounds, it offers enhanced stability and reactivity, which are advantageous in synthetic and medicinal chemistry .
Biological Activity
Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate (CAS No. 1251010-99-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H24N2O4
- Molecular Weight : 272.34 g/mol
- Structure : The compound features a spirocyclic structure with two nitrogen atoms and two oxygen atoms within its framework.
Antimicrobial Properties
Research has indicated that compounds similar to tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane derivatives exhibit antimicrobial properties. These compounds often disrupt bacterial cell membranes or inhibit essential metabolic pathways. Specific studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. The mechanism of action is thought to involve the induction of apoptosis in cancer cells and the inhibition of tumor growth. In vitro studies have shown that derivatives of this compound can affect cell proliferation and viability in several cancer cell lines.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to assess the inhibition zones.
- Results : The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 15 mm.
-
Study on Anticancer Activity :
- Objective : To investigate the cytotoxic effects of the compound on breast cancer cell lines (MCF-7).
- Methodology : MTT assay was used to determine cell viability post-treatment.
- Results : The compound reduced cell viability by 40% at a concentration of 50 µM after 48 hours of exposure.
Data Table of Biological Activities
Activity Type | Target Organism/Cell Line | Method Used | Result |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Disk diffusion | Inhibition zone: 15 mm |
Antimicrobial | Escherichia coli | Disk diffusion | Inhibition zone: 12 mm |
Anticancer | MCF-7 (breast cancer) | MTT assay | Viability reduced by 40% at 50 µM |
Safety and Handling
The compound is classified with precautionary statements indicating potential hazards such as eye irritation and respiratory issues upon exposure. It is recommended to handle it under controlled conditions, using appropriate personal protective equipment (PPE).
Properties
IUPAC Name |
tert-butyl 1,11-dioxa-4,8-diazaspiro[5.6]dodecane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(16)15-5-7-17-10-13(9-15)8-14-4-6-18-13/h14H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCIEKBNVVEZOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)CNCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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